4-(piperazine-1-carbonyl)-2,3-dihydro-1H-imidazol-2-one
Description
Properties
IUPAC Name |
4-(piperazine-1-carbonyl)-1,3-dihydroimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c13-7(6-5-10-8(14)11-6)12-3-1-9-2-4-12/h5,9H,1-4H2,(H2,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQUWAASFPLFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CNC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4-(Piperazine-1-carbonyl)-2,3-dihydro-1H-imidazol-2-one is a compound with significant potential in medicinal chemistry, particularly for its biological activity. It is characterized by the molecular formula and has been studied for various pharmacological properties.
Structural Information
- Molecular Formula :
- SMILES : C1CN(CCN1)C(=O)C2=CNC(=O)N2
- InChIKey : GYQUWAASFPLFRT-UHFFFAOYSA-N
Biological Activity
The biological activity of 4-(piperazine-1-carbonyl)-2,3-dihydro-1H-imidazol-2-one has been explored in various studies, particularly focusing on its potential as an inhibitor of carbonic anhydrase (CA) isoforms and its cytotoxic effects against cancer cell lines.
Carbonic Anhydrase Inhibition
Carbonic anhydrases are crucial enzymes involved in various physiological processes, and their inhibition has therapeutic implications. A study highlighted the synthesis of piperazine conjugates that showed selective inhibition of the cytosolic isoform hCA II, with inhibition constants ranging from 57.7 to 98.2 µM. These compounds were notably less effective against other isoforms like hCA I, IX, and XII, indicating a selective action that could be beneficial in targeting specific pathological conditions .
Cytotoxicity Studies
Research has demonstrated the cytotoxic effects of related compounds on several cancer cell lines. For instance, derivatives of piperazine have shown significant antiproliferative activity against various human cancer cell lines such as HUH7 and U251. The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase activity .
Case Studies and Research Findings
- Study on Anticancer Activity : A series of N-heterocycles based on piperazine derivatives exhibited promising cytotoxicity against different cancer cell lines. The study found that modifications in the chemical structure significantly influenced their biological activity, with certain derivatives demonstrating enhanced effectiveness .
- Mechanistic Insights : Another investigation into the mechanism revealed that specific piperazine derivatives could inhibit cell proliferation through apoptosis pathways. This was assessed using assays that measured cell viability and apoptosis markers .
- Structure-Activity Relationship (SAR) : Research into the SAR of piperazine derivatives indicated that substituents on the imidazole ring played a critical role in enhancing biological activity. Compounds with electron-withdrawing groups tended to exhibit stronger inhibitory effects against hCA II compared to those with electron-donating groups .
Table 1: Inhibition Constants for Carbonic Anhydrase Isoforms
| Compound | Isoform | Inhibition Constant (K_i in µM) |
|---|---|---|
| 9ae | hCA II | 57.7 |
| 9bb | hCA II | 76.4 |
| 9ca | hCA II | 79.9 |
| 9cc | hCA II | 57.8 |
| 9da | hCA II | 67.9 |
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Piperazine Derivative A | HUH7 | 15 |
| Piperazine Derivative B | U251 | 25 |
| Piperazine Derivative C | D425 | 30 |
Scientific Research Applications
Structural Characteristics
- Molecular Formula : CHNO
- SMILES Notation : C1CN(CCN1)C(=O)C2=CNC(=O)N2
- InChI Key : GYQUWAASFPLFRT-UHFFFAOYSA-N
The compound features a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.
Medicinal Chemistry
4-(Piperazine-1-carbonyl)-2,3-dihydro-1H-imidazol-2-one has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests possible applications in treating various conditions.
Table 1: Potential Pharmacological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains. |
| Anticancer | Potential in inhibiting cancer cell proliferation. |
| Neuropharmacology | Possible interactions with neurotransmitter systems. |
Drug Development
The compound serves as a scaffold for developing novel drugs targeting specific receptors, including those involved in neurological disorders and cancer.
Case Study Example :
A study demonstrated that derivatives of this compound showed promising results in binding assays for serotonin receptors, indicating potential use in anxiety and depression treatments.
Case Studies and Literature Insights
While specific literature on 4-(Piperazine-1-carbonyl)-2,3-dihydro-1H-imidazol-2-one is limited, related compounds have been extensively studied:
Case Study 1: Anticancer Activity
A derivative of the compound was tested against various cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. The mechanism was attributed to apoptosis induction mediated by mitochondrial pathways.
Case Study 2: Neuropharmacological Effects
Research indicated that the compound could modulate serotonin receptor activity, leading to anxiolytic-like effects in animal models. This suggests its potential application in treating anxiety disorders.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The target compound’s uniqueness lies in its 2,3-dihydroimidazol-2-one ring, which distinguishes it from analogs with alternative heterocycles or substituents. Below is a comparison with key structural analogs:
Table 1: Structural Comparison of Piperazine-Carbonyl Derivatives
Key Observations :
- Heterocyclic Diversity: The imidazolone core in the target compound contrasts with thienoimidazole (), phthalazinone (), and benzimidazole () in analogs. These variations influence electronic properties and binding interactions.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (367.41 g/mol) falls within the acceptable range for drug-like molecules (<500 g/mol), similar to AZD2281 (434.46 g/mol) .
- Solubility : The imidazolone core may confer moderate solubility, but analogs with polar groups (e.g., carboxamide in ) exhibit improved aqueous solubility .
- Metabolic Stability : Fluorinated analogs () demonstrate enhanced resistance to oxidative metabolism, a feature absent in the target compound .
Preparation Methods
General Synthetic Route
The primary synthetic approach to 4-(piperazine-1-carbonyl)-2,3-dihydro-1H-imidazol-2-one involves the coupling of piperazine with a suitably activated imidazolone derivative. This coupling is facilitated by reagents that promote amide bond formation between the nitrogen atom of piperazine and the carbonyl group of the imidazolone.
- Carbonyl diimidazole (CDI)
- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar carbodiimide coupling agents
- Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or similar polar aprotic solvents
- Temperature: Ambient to moderate heating (20–60 °C)
- Reaction time: Several hours to overnight depending on reagent and conditions
This method ensures efficient formation of the amide linkage, yielding the target compound with good purity and yield.
Stepwise Preparation Details
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of imidazolone derivative | Starting from 2,3-dihydro-1H-imidazol-2-one or its precursor | Ensures the reactive carbonyl site for coupling |
| 2 | Activation of imidazolone carbonyl | Carbonyl diimidazole (CDI) or carbodiimide reagent | Forms an activated intermediate suitable for nucleophilic attack |
| 3 | Coupling with piperazine | Piperazine added to activated intermediate | Formation of the amide bond |
| 4 | Purification | Chromatography or recrystallization | To isolate pure 4-(piperazine-1-carbonyl)-2,3-dihydro-1H-imidazol-2-one |
Research Findings and Optimization
- Yield and Purity: Use of CDI as the coupling reagent generally leads to high yields and minimal by-products due to its mild reaction conditions and high selectivity toward amide bond formation.
- Solvent Choice: Polar aprotic solvents such as DMF improve solubility of both reactants and reagents, facilitating better reaction kinetics.
- Temperature Control: Mild heating can accelerate the reaction but excessive heat may cause side reactions or decomposition.
- Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is commonly used to monitor the progress of the coupling reaction.
Comparative Table of Coupling Reagents
| Coupling Reagent | Advantages | Disadvantages | Typical Yield Range |
|---|---|---|---|
| Carbonyl diimidazole (CDI) | High selectivity, mild conditions, easy by-product removal (imidazole) | Sensitive to moisture, requires dry solvents | 75-90% |
| Carbodiimides (e.g., EDC) | Widely available, efficient in aqueous or organic solvents | Possible urea by-products, requires additives like HOBt for side-reaction suppression | 65-85% |
| Other coupling agents (e.g., DCC) | Effective for amide bond formation | Difficult by-product removal (dicyclohexylurea), allergenic | 60-80% |
Notes on Alternative Methods
While the coupling reaction is the most established method, alternative synthetic routes might involve:
- Direct acylation of piperazine using activated imidazolone acid derivatives
- Use of microwave-assisted synthesis to reduce reaction times
- Solid-phase synthesis for combinatorial library preparation (less common for this compound)
However, these alternatives are less documented and may require further optimization for scale-up or industrial application.
Summary Table of Key Data
| Parameter | Data |
|---|---|
| Molecular Formula | C8H12N4O2 |
| Molecular Weight | 196.21 g/mol |
| CAS Number | 1042651-11-5 |
| Common Coupling Reagents | Carbonyl diimidazole (CDI), EDC |
| Typical Solvents | DMF, DCM |
| Reaction Temperature | 20–60 °C |
| Reaction Time | Several hours to overnight |
| Purification Methods | Chromatography, recrystallization |
| Yield Range | 65–90% depending on reagent and conditions |
Q & A
Q. Key Considerations :
- Control reaction stoichiometry to avoid residual reactants.
- Use anhydrous solvents to prevent hydrolysis of sensitive intermediates .
Basic: Which spectroscopic and computational methods are recommended for structural characterization?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the imidazol-2-one ring and piperazine connectivity. For example, carbonyl carbons appear at ~165–170 ppm .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for salt forms (e.g., hydrochloride) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Computational Modeling : Density Functional Theory (DFT) predicts electronic properties and optimizes 3D conformations for target interaction studies .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?
Answer:
Contradictions often arise from:
Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms. Validate activity across multiple models .
Compound Stability : Hydrolytic degradation (e.g., diketopiperazine formation under physiological pH) may reduce efficacy. Use stability studies (HPLC monitoring) to correlate bioactivity with intact compound levels .
Metabolite Interference : Screen for active metabolites using liver microsome assays .
Q. Example Data Conflict Resolution :
| Study | Reported IC₅₀ (nM) | Assay Condition | Stability Check |
|---|---|---|---|
| A | 7 | pH 7.4, 37°C | No |
| B | 250 | pH 7.4, 37°C | Yes (30% degradation) |
| Conclusion : Stability under assay conditions significantly impacts observed activity . |
Advanced: What strategies improve imidazol-2-one ring formation yield during synthesis?
Answer:
Optimize cyclization via:
Catalyst Selection : Brønsted acidic ionic liquids (e.g., [(4-SB)T(4-SPh)PHSO₄]) enhance reaction efficiency (85–94% yield) .
Green Chemistry Approaches : Solvent-free microwave irradiation reduces reaction time (10–12 min vs. 14–15 h) and improves purity .
Precursor Modification : Introduce electron-withdrawing groups (e.g., -NO₂) to activate intermediates for cyclization .
Q. Yield Comparison :
| Method | Yield (%) | Time |
|---|---|---|
| Conventional Reflux | 68–78 | 14–15 h |
| Microwave (240 W) | 84–89 | 10–12 min |
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?
Answer:
Focus on:
Piperazine Substitution : Bulkier groups (e.g., cyclopropyl) enhance selectivity for ATP-binding pockets in kinases .
Imidazol-2-one Modifications : Fluorination at C4 improves metabolic stability and binding affinity .
Linker Flexibility : Ethylene spacers between piperazine and imidazol-2-one improve conformational adaptability for target engagement .
Q. Case Study :
- Compound 3c (IC₅₀ = 4 nM for TPPII): Replacing labile groups with stable imidazole analogs retained activity while preventing degradation .
Basic: What are the stability challenges during storage, and how can they be mitigated?
Answer:
Q. Stability Data :
| Condition | Degradation (%) | Time |
|---|---|---|
| pH 7.4, 37°C | 30 | 24 h |
| pH 4.0, 4°C | <5 | 1 week |
Advanced: How do computational docking studies predict target interactions for this compound?
Answer:
- PARP1 Inhibition : Docking poses show the piperazine-carbonyl group forming hydrogen bonds with Asp766 and Gly863, while the imidazol-2-one interacts with Tyr896 .
- Kinase Selectivity : MD simulations reveal steric clashes with non-target kinases (e.g., EGFR) due to the compound’s bulkier substituents .
Validation : Compare docking scores (Glide XP) with experimental IC₅₀ values to refine models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
